![molecular formula C17H16FN3O4S B2434082 1-(4-Fluorobenzo[d]thiazol-2-yl)-3-(3,4,5-trimethoxyphenyl)urea CAS No. 1207002-17-2](/img/structure/B2434082.png)

1-(4-Fluorobenzo[d]thiazol-2-yl)-3-(3,4,5-trimethoxyphenyl)urea

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

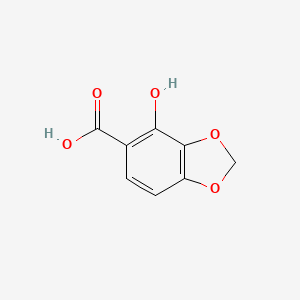

Beschreibung

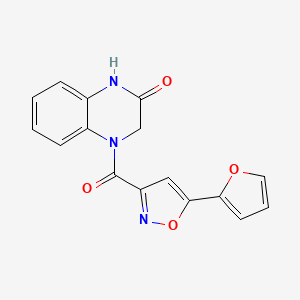

1-(4-Fluorobenzo[d]thiazol-2-yl)-3-(3,4,5-trimethoxyphenyl)urea is a compound that has gained significant attention in scientific research due to its potential applications in drug development. This compound is a urea derivative that contains a fluoro-substituted benzothiazole moiety and a trimethoxyphenyl group. The synthesis of this compound is challenging, and it requires specialized techniques to produce it in high yields.

Wissenschaftliche Forschungsanwendungen

Antitumor Activities

Studies have shown that derivatives of thiazolyl urea, like 1-(4-Fluorobenzo[d]thiazol-2-yl)-3-(3,4,5-trimethoxyphenyl)urea, exhibit promising antitumor activities. For example, Ling et al. (2008) synthesized novel thiazolyl urea derivatives and found them to possess significant antitumor properties (Ling, Xin, Zhong, & Jian‐xin, 2008).

Anticholinesterase and Antioxidant Activities

Compounds containing thiazolyl urea structures have been investigated for their anticholinesterase activities. Kurt et al. (2015) synthesized coumarylthiazole derivatives and evaluated their inhibitory effects on cholinesterases, showcasing their potential in treating conditions like Alzheimer's disease (Kurt, Gazioğlu, Sonmez, & Kuçukislamoglu, 2015).

Supramolecular Chemistry

In the realm of supramolecular chemistry, thiazolyl urea compounds, including those similar to 1-(4-Fluorobenzo[d]thiazol-2-yl)-3-(3,4,5-trimethoxyphenyl)urea, have been used to develop fluorescent supramolecular gels. Picci et al. (2022) designed novel bis-urea fluorescent low-molecular-weight gelators based on thiazole structures, demonstrating applications in sensor technology and materials science (Picci, Mulvee, Caltagirone, Lippolis, Frontera, Gomila, & Steed, 2022).

Fluorescent Chemosensors

Thiazolyl urea derivatives have been utilized in the development of fluorescent chemosensors. Khan (2020) synthesized a compound with a thiazole structure that acted as a fluorescent chemosensor for metal ions, indicating its potential in environmental monitoring and analytical chemistry (Khan, 2020).

Analytical Chemistry

In analytical chemistry, compounds with structures similar to thiazolyl urea have been used in spectroscopic methods. Goodwin (1968) developed a method involving the reaction of urinary amino acids with 1-fluoro-2,4-dinitrobenzene, forming derivatives for spectrophotometric measurement, highlighting its application in clinical chemistry (Goodwin, 1968).

Pesticide Research

Thiazolyl urea derivatives have also been explored in the field of pesticide research. Jeon et al. (2014) studied the crystal structure of a benzoylurea pesticide, contributing to the understanding of the molecular mechanisms of pesticides (Jeon, Kang, Lee, & Kim, 2014).

Eigenschaften

IUPAC Name |

1-(4-fluoro-1,3-benzothiazol-2-yl)-3-(3,4,5-trimethoxyphenyl)urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16FN3O4S/c1-23-11-7-9(8-12(24-2)15(11)25-3)19-16(22)21-17-20-14-10(18)5-4-6-13(14)26-17/h4-8H,1-3H3,(H2,19,20,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKCBQGDQFIHSPX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)NC(=O)NC2=NC3=C(C=CC=C3S2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16FN3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(adamantane-1-carbonyl)-4-[3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine](/img/structure/B2434002.png)

![(Z)-1'-(3-(3,4-dimethoxyphenyl)acryloyl)spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B2434005.png)

![3,4-difluoro-N-[2-(2-methylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2434006.png)

![4-(4-fluorophenyl)-6-(4-methoxybenzyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2434009.png)

![2-(1-chloroethyl)-5,6-dimethyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2434015.png)

![1-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(2-methyl-1H-indol-3-yl)ethane-1,2-dione](/img/structure/B2434016.png)

![N-(3-acetylphenyl)-5-[(4-methylphenoxy)methyl]furan-2-carboxamide](/img/structure/B2434017.png)

![2-(1,3-dioxoisoindolin-2-yl)-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)acetamide](/img/structure/B2434019.png)